2,1,3-Benzothiadiazole-5-carbaldehyde
Overview
Description
2,1,3-Benzothiadiazole-5-carbaldehyde is an organic compound with the molecular formula C7H4N2OS. It is a derivative of benzothiadiazole, featuring an aldehyde functional group at the 5-position. This compound is known for its applications in organic electronics and photoluminescent materials due to its strong electron-withdrawing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,1,3-benzothiadiazole with formylating agents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 2,1,3-Benzothiadiazole-5-carboxylic acid.
Reduction: 2,1,3-Benzothiadiazole-5-methanol.
Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used
Scientific Research Applications
2,1,3-Benzothiadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug development due to its unique electronic properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole-5-carbaldehyde is primarily related to its strong electron-withdrawing properties. This characteristic allows it to participate in various electron transfer processes, making it an effective component in electronic and photoluminescent materials. The compound interacts with molecular targets through its aldehyde group, facilitating reactions such as nucleophilic addition and condensation .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the aldehyde group.
2,1,3-Benzothiadiazole-4-carbaldehyde: An isomer with the aldehyde group at the 4-position.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A derivative with an extended conjugated system
Uniqueness
2,1,3-Benzothiadiazole-5-carbaldehyde is unique due to its specific positioning of the aldehyde group, which imparts distinct electronic properties. This positioning enhances its ability to participate in electron transfer processes, making it particularly valuable in the development of advanced materials for electronic and photoluminescent applications .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFIFDVQYCPLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379959 | |
Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71605-72-6 | |
Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-Benzothiadiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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